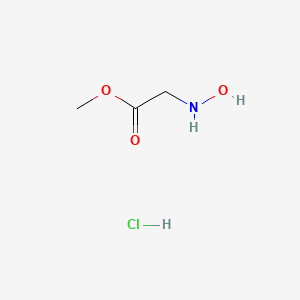

Methyl hydroxyglycinate hydrochloride

Description

Methyl hydroxyglycinate hydrochloride (CAS 5680-79-5), also known as glycine methyl ester hydrochloride, is an amino acid-derived hydrochloride salt. Its molecular formula is C₃H₇NO₂·HCl, with a molecular weight of 111.53 g/mol. The compound features a glycine backbone esterified with a methyl group and stabilized by hydrochloric acid, resulting in a water-soluble crystalline solid.

Properties

Molecular Formula |

C3H8ClNO3 |

|---|---|

Molecular Weight |

141.55 g/mol |

IUPAC Name |

methyl 2-(hydroxyamino)acetate;hydrochloride |

InChI |

InChI=1S/C3H7NO3.ClH/c1-7-3(5)2-4-6;/h4,6H,2H2,1H3;1H |

InChI Key |

BJHUTFUJFVBEAW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CNO.Cl |

Origin of Product |

United States |

Preparation Methods

- There are two main synthetic routes for producing glycine methyl ester hydrochloride:

Glycine as a starting material:

Chloroacetic acid as a starting material:

Chemical Reactions Analysis

- Glycine methyl ester hydrochloride can undergo various reactions, including esterification, hydrolysis, and substitution.

- Common reagents include hydrogen chloride, ethanol, and ammonia.

- Major products include glycine methyl ester itself and intermediates for the synthesis of other compounds.

Scientific Research Applications

Peptide Synthesis: Glycine methyl ester hydrochloride is used to synthesize peptides in aqueous media, providing a green method for peptide formation.

Cyclophosphazene Compounds: It serves as a precursor for cyclophosphazene compounds with amino acid esters as side groups.

Intermediate in Pesticide Synthesis: It is an intermediate in the production of insecticides such as pyrethroids.

Pharmaceutical Industry: Used as a raw material in pharmaceutical synthesis.

Mechanism of Action

- The exact mechanism of action for glycine methyl ester hydrochloride depends on its specific application. For example:

- In peptide synthesis, it acts as a protecting group for amino acids during peptide bond formation.

- In pesticide synthesis, it contributes to the overall structure and activity of the final compound.

Comparison with Similar Compounds

Molecular and Structural Differences

The table below compares methyl hydroxyglycinate hydrochloride with three structurally or functionally related hydrochloride salts:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Methyl hydroxyglycinate HCl | 5680-79-5 | C₃H₇NO₂·HCl | 111.53 | Amino acid ester, hydrochloride |

| Methoxyamine HCl | 593-56-6 | CH₅NO·HCl | 83.51 | Hydroxylamine, hydrochloride |

| Nα-Methyl-L-lysine HCl | 14000-28-3 | C₇H₁₆N₂O₂·HCl | 196.68 | Methylated amino acid, hydrochloride |

| Methylethylamine HCl | 624-60-2 | C₃H₁₀N·HCl | 95.58 | Aliphatic amine, hydrochloride |

Physicochemical Properties

- Solubility : Methyl hydroxyglycinate HCl is highly water-soluble due to its ionic nature and polar functional groups. Methoxyamine HCl and methylethylamine HCl also exhibit high solubility, while Nα-Methyl-L-lysine HCl has moderate solubility due to its larger hydrophobic side chain .

- Stability : Methyl hydroxyglycinate HCl is stable under dry, cool conditions but hydrolyzes in aqueous alkaline environments. Methoxyamine HCl is moisture-sensitive and requires storage in anhydrous conditions .

Research Findings and Key Distinctions

- Biodegradability: Methyl hydroxyglycinate HCl is preferred in cosmetics over parabens due to its eco-friendly degradation profile, whereas methoxyamine HCl is non-biodegradable and requires specialized disposal .

- Reactivity : Methoxyamine HCl reacts selectively with carbonyl groups, making it invaluable in nucleoside studies, while methyl hydroxyglycinate HCl’s ester group enables peptide bond formation .

- Thermal Stability : Nα-Methyl-L-lysine HCl decomposes at higher temperatures (>200°C), whereas methyl hydroxyglycinate HCl remains stable up to 150°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.